molecular formula C15H13NO2 B5464529 (Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one

(Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B5464529
M. Wt: 239.27 g/mol
InChI Key: JFOIJLJGDKBCFN-RAXLEYEMSA-N
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Description

(Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one is a Schiff base compound, which is a type of organic compound typically formed by the condensation of an amine with a carbonyl compound. Schiff bases are known for their versatility and wide range of applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of (Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one typically involves the condensation reaction between 2-hydroxybenzaldehyde and an appropriate amine under reflux conditions. The reaction is usually carried out in a solvent such as methanol, with glacial acetic acid acting as a catalyst . The reaction mixture is heated to around 60-80°C for several hours to ensure complete reaction . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the purity of the final product.

Chemical Reactions Analysis

(Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of (Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological macromolecules, leading to various biological effects. For example, the compound can inhibit the growth of bacteria by interfering with their metabolic processes . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and proteins essential for cell survival .

Comparison with Similar Compounds

Similar compounds to (Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one include other Schiff bases derived from 2-hydroxybenzaldehyde and various amines. Some examples are:

What sets this compound apart is its unique combination of functional groups, which allows it to form stable metal complexes and exhibit a wide range of biological activities .

Properties

IUPAC Name

(Z)-3-amino-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-13(11-6-2-1-3-7-11)10-15(18)12-8-4-5-9-14(12)17/h1-10,17H,16H2/b13-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOIJLJGDKBCFN-RAXLEYEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2O)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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